Carbonyl Regiochemistry: 5-Oxo vs. 2-Oxo Substitution Defines Hydrogen-Bonding Topology and Target Engagement Potential
This compound carries the carbonyl at position 5 of the 1,9-diazaspiro[5.5]undecane core, whereas all extensively pharmacologically characterized analogs in the ACC inhibitor and orexin antagonist series bear the carbonyl at position 2 [1]. The 2-oxo series has yielded ACC1/ACC2 IC₅₀ values as low as 3.4/1.0 nM (compound 1b) and OX2R pKᵢ of 9.34 (compound 6d) [1]. The 5-oxo regioisomer places the carbonyl hydrogen-bond acceptor in a distinct spatial orientation relative to the N1 and N9 substituents, altering the pharmacophoric geometry. No direct biological data for the 5-oxo series have been published, but the SAR from the 2-oxo series demonstrates that the carbonyl position is critical: the Pfizer ACC program found that modification at the N1 atom 'resulted in too much loss of ACC inhibition,' underscoring the sensitivity of the scaffold to substituent positioning [1].
| Evidence Dimension | Carbonyl position on 1,9-diazaspiro[5.5]undecane core |
|---|---|
| Target Compound Data | 5-oxo (carbonyl at position 5) |
| Comparator Or Baseline | 2-oxo (carbonyl at position 2) – the position in all ACC inhibitor leads (compounds 1a–1o) and orexin antagonists (compounds 6a–6f) [1] |
| Quantified Difference | Distinct hydrogen-bond vector orientation; 2-oxo series ACC1 IC₅₀ range: 3.4–174 nM; 2-oxo series OX2R pKᵢ: up to 9.34; 5-oxo series biological data: not yet reported |
| Conditions | Structural analysis based on published SAR from Pfizer ACC inhibitor program [1] and Novartis orexin antagonist program [1] |
Why This Matters
The 5-oxo regioisomer provides a structurally distinct hydrogen-bonding topology that may engage biological targets differently from the heavily patented 2-oxo series, offering novel IP space and unexplored selectivity profiles for drug discovery programs.
- [1] Blakemore, D. C. et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chem. Heterocycl. Compd. 53, 827–845 (2017). DOI: 10.1007/s10593-017-2133-6. View Source
